

Binodenoson (MRE-0470) chemical structure and properties

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An In-depth Technical Guide to Binodenoson (MRE-0470)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binodenoson (MRE-0470) is a potent and selective agonist for the A2A adenosine receptor.[1] Developed as a short-acting coronary vasodilator, its primary clinical application was intended as an adjunct to radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Binodenoson**, including its mechanism of action, receptor affinity, and functional activity. While detailed human pharmacokinetic data and specific experimental protocols for its characterization are not extensively available in the public domain, this guide synthesizes the existing knowledge from preclinical and clinical studies to offer a thorough technical resource.

Chemical Structure and Physicochemical Properties

Binodenoson is a synthetic derivative of adenosine. Its chemical structure is characterized by a modification at the 2-position of the purine ring.

Table 1: Chemical and Physicochemical Properties of Binodenoson



Property	Value	
IUPAC Name	(2R,3R,4S,5R)-2-[6-amino-2-[(E)-2- (cyclohexylmethylidene)hydrazinyl]-9H-purin-9- yl]-5-(hydroxymethyl)oxolane-3,4-diol	
SMILES String	C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N 3)[C@H]4INVALID-LINKCO)O">C@@HO)N	
Molecular Formula	C17H25N7O4	
Molecular Weight	391.42 g/mol	
CAS Number	144348-08-3	
Appearance	White to off-white solid	
Synonyms	MRE-0470, WRC-0470	

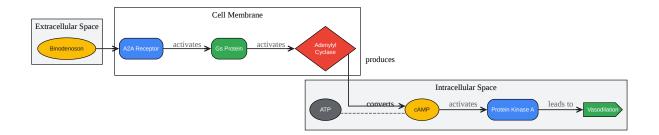
Pharmacology Mechanism of Action

Binodenoson is a selective agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The activation of A2A receptors in vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to a cascade of events that results in the relaxation of vascular smooth muscle and subsequent vasodilation. In the coronary arteries, this potent vasodilatory effect increases blood flow, which is the basis for its use in pharmacological stress testing.

A2A Receptor Signaling Pathway

The binding of **Binodenoson** to the A2A adenosine receptor initiates a signal transduction cascade. The following diagram illustrates the key steps in this pathway.





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A2A Adenosine Receptor Signaling Pathway

Receptor Affinity and Functional Activity

Binodenoson exhibits high affinity and selectivity for the A2A adenosine receptor.

Table 2: Pharmacological Parameters of Binodenoson

Parameter	Value	Receptor Subtype
KD	270 nM[1]	A2A Adenosine Receptor
Ki	Not explicitly reported	A2A Adenosine Receptor
EC50	Not explicitly reported	A2A Adenosine Receptor

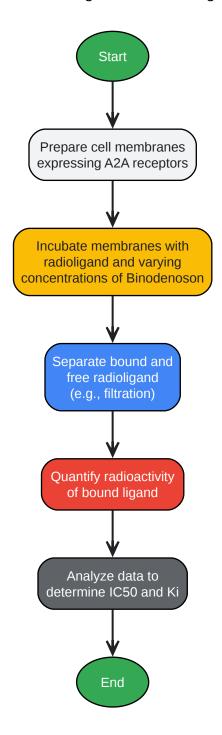
Experimental Protocols

While specific, detailed protocols for the characterization of **Binodenoson** are not readily available in published literature, the following represents standardized methodologies for determining key pharmacological parameters for an A2A adenosine receptor agonist.

Radioligand Binding Assay for Ki Determination



This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.



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Workflow for Radioligand Binding Assay

Methodology:

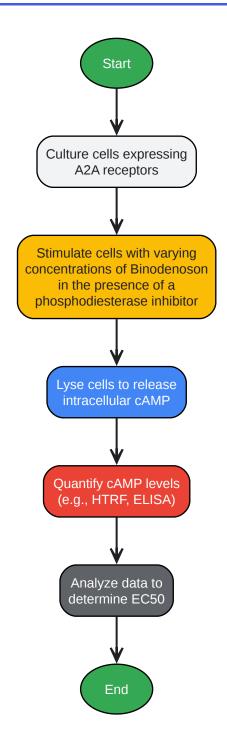


- Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
- Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-CGS 21680) is incubated with the cell membranes in the presence of increasing concentrations of **Binodenoson**.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the Binodenoson concentration. The IC50 (the concentration of Binodenoson that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assay (cAMP Accumulation) for EC50 Determination

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate the production of the second messenger, cAMP.





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Workflow for cAMP Functional Assay

Methodology:

• Cell Culture: Cells expressing the A2A adenosine receptor are cultured in appropriate media.



- Stimulation: The cells are treated with increasing concentrations of **Binodenoson** for a defined period. A phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) is typically included to prevent the degradation of cAMP.
- Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The cAMP levels are plotted against the logarithm of the Binodenoson concentration. The EC50 (the concentration of Binodenoson that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics and Therapeutic Applications Pharmacokinetics

Detailed pharmacokinetic parameters for **Binodenoson** in humans, such as its half-life, volume of distribution, clearance, and bioavailability, are not extensively reported in the public domain. As a derivative of adenosine, it is anticipated to have a short half-life, which is a desirable characteristic for a pharmacological stress agent to minimize the duration of side effects. For comparison, the half-life of adenosine in human blood is less than 10 seconds.

Therapeutic Applications and Clinical Trials

Binodenoson was developed as a pharmacological stress agent for use in myocardial perfusion imaging.[1] The rationale for its development was to provide a more selective A2A receptor agonist compared to non-selective agents like adenosine and dipyridamole, thereby inducing coronary vasodilation with a potentially better side-effect profile.

Clinical studies have evaluated the safety and efficacy of **Binodenoson**. In a dose-ranging study, intravenous administration of **Binodenoson** was shown to produce dose-related increases in coronary blood flow velocity.[2] A bolus dose of 1.5 µg/kg was found to produce maximal coronary hyperemia.[2] Furthermore, studies in healthy volunteers with mild intermittent asthma indicated that **Binodenoson** was safe and well-tolerated, without causing clinically significant bronchoconstriction, a known risk with non-selective adenosine agonists.[3]



Despite promising results in earlier clinical phases, the development of **Binodenoson** was ultimately discontinued.

Conclusion

Binodenoson (MRE-0470) is a well-characterized selective A2A adenosine receptor agonist with potent coronary vasodilatory effects. Its development as a pharmacological stress agent for myocardial perfusion imaging was supported by a strong scientific rationale and promising early-phase clinical data. This technical guide provides a consolidated resource of its chemical, pharmacological, and clinical properties based on available information. While a lack of published, detailed experimental protocols and comprehensive human pharmacokinetic data limits a complete understanding, the information presented herein offers valuable insights for researchers and scientists in the fields of pharmacology and drug development.

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